Cas no 936901-75-6 (cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol)

Technical Introduction: cis-3-(8-Amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol is a structurally unique heterocyclic compound featuring an imidazopyrazine core with an amino and bromo substitution, coupled with a methyl-cyclobutanol moiety. This configuration imparts distinct reactivity and potential as an intermediate in medicinal chemistry, particularly for targeted drug discovery. The presence of both amino and bromo groups offers versatile functionalization sites, enabling selective cross-coupling or nucleophilic substitution reactions. The cis-cyclobutanol ring enhances stereochemical control, which may be advantageous in designing bioactive molecules with optimized binding properties. Its well-defined structure and synthetic utility make it valuable for developing kinase inhibitors or other therapeutic agents requiring precise molecular architecture.
cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol structure
936901-75-6 structure
Product Name:cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
CAS No:936901-75-6
MF:C11H13BrN4O
MW:297.151120901108
CID:844609
PubChem ID:53328623
Update Time:2025-10-18

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanol, 3-(8-aMino-1-broMoiMidazo[1,5-a]pyrazin-3-yl)-1-Methyl-, cis-
    • 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutan-1-ol
    • 3-(8-AMINO-1-BROMO-IMIDAZO[1,5-A]PYRAZIN-3-YL)-1-METHYL-CYCLOBUTANOL
    • CIS-3-(8-AMINO-1-BROMO-IMIDAZO[1,5-A]PYRAZIN-3-YL)-1-METHYLCYCLOBUTANOL
    • cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol (ACI)
    • 8-Amino-1-bromo-3-(cis-3-hydroxy-3-methylcyclobutyl)imidazo[3,4-a]pyrazine
    • cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
    • 936901-75-6
    • SB17811
    • DTXSID40693450
    • cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
    • SCHEMBL15291420
    • ADYHPYNMZMANBW-UHFFFAOYSA-N
    • 3-(8-AMINO-1-BROMOIMIDAZO[1,5-A]PYRAZIN-3-YL)-1-METHYLCYCLOBUTANOL
    • (1s,3r)-3-{8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl}-1-methylcyclobutan-1-ol
    • SCHEMBL527958
    • (1S,3S)-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
    • F50059
    • SCHEMBL527959
    • 1447607-56-8
    • MDL: MFCD26793847
    • Inchi: 1S/C11H13BrN4O/c1-11(17)4-6(5-11)10-15-8(12)7-9(13)14-2-3-16(7)10/h2-3,6,17H,4-5H2,1H3,(H2,13,14)/t6-,11+
    • InChI Key: ADYHPYNMZMANBW-JCJUMFQOSA-N
    • SMILES: BrC1=C2C(=NC=CN2C([C@@H]2C[C@@](O)(C)C2)=N1)N

Computed Properties

  • Exact Mass: 296.02700
  • Monoisotopic Mass: 296.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.4A^2
  • XLogP3: 1.6

Experimental Properties

  • PSA: 77.17000
  • LogP: 1.63250

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: (±)-2-Butanol ,  Water ;  90 °C
Reference
Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors
Jin, Meizhong; Wang, Jing; Kleinberg, Andrew; Kadalbajoo, Mridula; Siu, Kam W.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(4), 979-984

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: (±)-2-Butanol ,  Water ;  16 h, 90 °C
Reference
Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics
Jin, Meizhong; Petronella, Brenda A.; Cooke, Andy; Kadalbajoo, Mridula; Siu, Kam W.; et al, ACS Medicinal Chemistry Letters, 2013, 4(7), 627-631

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: (±)-2-Butanol ,  Water ;  15 h, 90 °C
Reference
Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Isopropanol ,  Water ;  18 h, 75 - 85 °C
Reference
Method for preparation of OSI-906 via palladium-catalyzed coupling of cis-3-(8-amino-1-halo-imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol and 2-phenyl-7-alkoxyboroquinoline
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Isopropanol ;  overnight, 90 °C
Reference
Preparation of 8-aminoimidazo[3,4-a]pyrazine as Btk protein kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: (±)-2-Butanol ,  Water ;  15 h, 90 °C; 90 °C → rt
Reference
Substituted imidazopyrazines and imidazotriazines as ACK1 inhibitors and their preparation
, United States, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: (±)-2-Butanol ,  Water ;  15 h, 90 °C
Reference
Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: (±)-2-Butanol ,  Water ;  15 h, 90 °C
Reference
Preparation of substituted imidazopyrazines and related compounds as mTOR inhibitors
, United States, , ,

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Raw materials

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Preparation Products

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Suppliers

Amadis Chemical Company Limited
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(CAS:936901-75-6)cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
Order Number:A1094860
Stock Status:in Stock
Quantity:500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:13
Price ($):159.0/238.0
Email:sales@amadischem.com

Additional information on cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol

Introduction to cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol (CAS No. 936901-75-6)

Cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol (CAS No. 936901-75-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.

The chemical structure of cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol is noteworthy for its intricate arrangement of functional groups. The molecule consists of a cyclobutanol ring substituted with a methyl group and an imidazo[1,5-a]pyrazine moiety. The presence of the bromine atom and the amino group on the imidazo[1,5-a]pyrazine ring adds to the compound's complexity and potential reactivity. These structural features contribute to its unique pharmacological profile and make it an interesting target for drug development.

The synthesis of cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol has been explored through various synthetic routes. One common approach involves the reaction of a cyclobutanol derivative with an appropriately substituted imidazo[1,5-a]pyrazine intermediate. Recent studies have focused on optimizing these synthetic methods to improve yield and purity, as well as to reduce the environmental impact of the synthesis process. For instance, a green chemistry approach using catalytic systems has shown promising results in enhancing the efficiency and sustainability of the synthesis.

The biological properties of cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol have been extensively investigated in both in vitro and in vivo models. Research has demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. Specifically, it has shown significant efficacy in inhibiting the growth of breast cancer cells and colon cancer cells. The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

In addition to its antiproliferative effects, cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol has also been studied for its potential as an antiviral agent. Preliminary studies have indicated that it can inhibit the replication of certain viruses, including influenza virus and herpes simplex virus. The exact mechanism by which it exerts these antiviral effects is still under investigation but is thought to involve interference with viral entry or replication processes.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions and binding affinities of cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol. Molecular docking studies have provided insights into how this compound interacts with specific protein targets, such as kinases and viral enzymes. These computational models have been instrumental in guiding the design of more potent analogs with improved pharmacological properties.

Clinical trials are currently underway to evaluate the safety and efficacy of cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol in treating various diseases. Early-phase clinical trials have shown promising results in terms of safety profiles and preliminary efficacy data. However, further research is needed to fully understand its therapeutic potential and to optimize dosing regimens for different patient populations.

In conclusion, cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol (CAS No. 936901-75-6) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:936901-75-6)cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
A1094860
Purity:99%/99%
Quantity:500.0mg/1.0g
Price ($):159.0/238.0
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